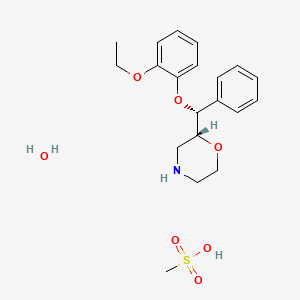
Trifluoroacetyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetyl bromide is a chemical compound with the molecular formula C₂BrF₃O . It is a colorless liquid with a strong pungent odor and high vapor pressure. This compound is known for its reactivity and is used in various chemical processes, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetyl bromide can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with bromine in the presence of a catalyst. Another method includes the reaction of trifluoroacetyl chloride with hydrogen bromide .
Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of trifluoroacetic acid. This process involves the use of bromine and a suitable catalyst to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often used to facilitate reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, reactions with amines can produce trifluoroacetamides, while reactions with alcohols can yield trifluoroacetates .
Scientific Research Applications
Trifluoroacetyl bromide has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules for various studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism by which trifluoroacetyl bromide exerts its effects involves the transfer of the trifluoroacetyl group to nucleophilic sites on target molecules. This transfer can occur through various pathways, including nucleophilic substitution and addition reactions. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the target molecules .
Comparison with Similar Compounds
Trifluoroacetyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
Trifluoroacetic anhydride: Contains two trifluoroacetyl groups bonded to an oxygen atom.
Trifluoroacetyl fluoride: Contains a fluorine atom instead of bromine
Uniqueness: Trifluoroacetyl bromide is unique due to its high reactivity and the presence of the bromine atom, which can influence the reactivity and selectivity of reactions. Its strong electron-withdrawing trifluoroacetyl group makes it a valuable reagent in organic synthesis and other applications .
Properties
IUPAC Name |
2,2,2-trifluoroacetyl bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF3O/c3-1(7)2(4,5)6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJIBVSGNIAPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416021 |
Source


|
| Record name | Acetyl bromide, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-31-4 |
Source


|
| Record name | Acetyl bromide, trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)










![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)
